2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
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Overview
Description
2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL is a heterocyclic compound that features a pyrano[4,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of pyrano[4,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and is also investigated for its kinase inhibitory properties.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Uniqueness
2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)13-15-12-6-7-18-8-11(12)14(17)16-13/h2-5H,6-8H2,1H3,(H,15,16,17) |
InChI Key |
QLUTUFYUCQMKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(COCC3)C(=O)N2 |
Origin of Product |
United States |
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